

MMV006833 and its inclusion in the MMV Pathogen Box

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Compound of Interest		
Compound Name:	MMV006833	
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MMV006833: A Technical Guide for Researchers

An In-depth Analysis of a Novel Antimalarial Compound from the MMV Pathogen Box

This technical guide provides a comprehensive overview of the antimalarial compound **MMV006833**, a key component of the Medicines for Malaria Venture (MMV) Pathogen Box initiative. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, summarizes its biological activity, and provides detailed experimental protocols for its characterization.

Introduction to MMV006833 and the MMV Pathogen Box

The MMV Pathogen Box is a curated collection of 400 diverse, drug-like molecules with activity against various neglected diseases. It was designed to be an open-access resource to stimulate drug discovery and research in diseases that disproportionately affect low and middle-income countries. MMV006833 is a notable compound within this collection, demonstrating significant activity against Plasmodium falciparum, the deadliest species of malaria parasite.

Physicochemical Properties of MMV006833

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The key properties of **MMV006833** are



summarized in the table below.

Property	Value
IUPAC Name	2-(cyclohexylamino)-N-[2-chloro-6-methyl-4- (pyrrolidin-1-ylsulfonyl)phenyl]acetamide
Molecular Formula	C19H27CIN2O4S
Molecular Weight	414.95 g/mol
CAS Number	701253-55-6
SMILES	CIC1=C(S(N2CCCC2) (=0)=0)C=C(OCC(NC3CCCCC3)=0)C(C)=C1

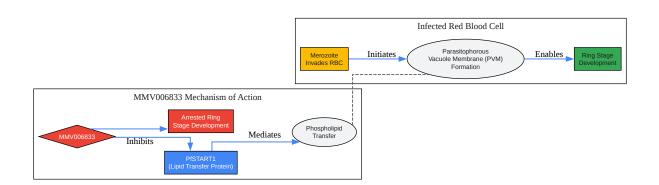
Mechanism of Action: Targeting PfSTART1

MMV006833 exerts its antimalarial effect by inhibiting the lipid-transfer protein PfSTART1 in Plasmodium falciparum.[1][2][3] This protein is crucial for the development of the parasite, particularly during the transition from the merozoite to the ring stage within the red blood cell.

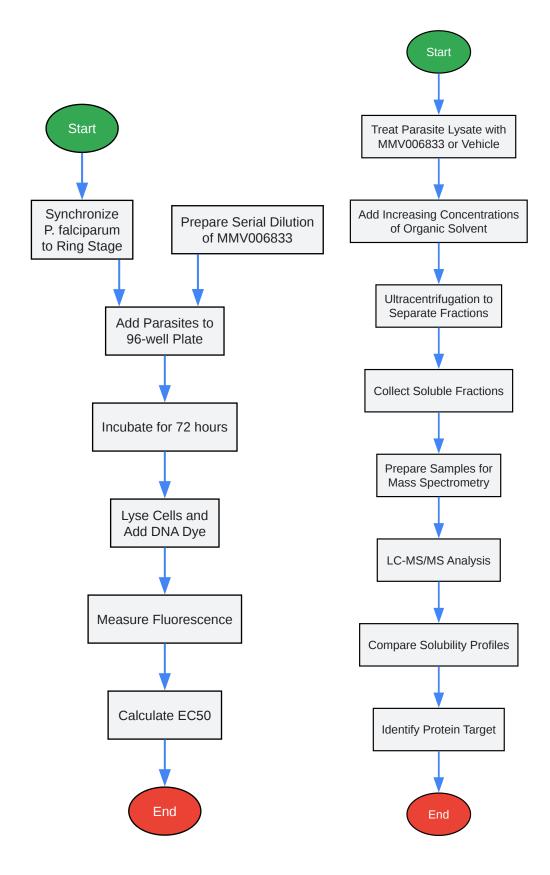
PfSTART1 is responsible for the transfer of phospholipids, which are essential for the formation and expansion of the parasitophorous vacuole membrane (PVM) that encloses the parasite.[3] By inhibiting PfSTART1, **MMV006833** disrupts this vital process, leading to arrested development at the ring stage and subsequent parasite death.[1]

The interaction between **MMV006833** and its target has been validated through the selection of resistant parasite lines, which harbor mutations in the PfSTART1 gene.









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